N-((4-(3-Methyl-5-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide
Description
N-((4-(3-Methyl-5-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide (hereafter referred to as the target compound) is a sulfonamide derivative containing a 3-methyl-5-phenylisoxazole moiety. This compound is notable for its role as a related substance (designated as Related Substance A) in the synthesis and quality control of parecoxib sodium, a cyclooxygenase-2 (COX-2) inhibitor used in pain management . Its structure features a sulfonyl group bridging a phenyl ring and a propionamide group, with the isoxazole ring contributing to steric and electronic properties critical for pharmacological activity. The compound’s synthesis and characterization (via MS, $^1$H NMR, and $^{13}$C NMR) have been documented as part of efforts to ensure purity in parecoxib sodium production .
Properties
Molecular Formula |
C19H18N2O4S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[4-(3-methyl-5-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanamide |
InChI |
InChI=1S/C19H18N2O4S/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)20-25-19(18)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,21,22) |
InChI Key |
CEZXROHGMRAILC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(3-Methyl-5-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide typically involves multiple steps, starting with the preparation of the isoxazole ring. The process often includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through the reaction of appropriate precursors under specific conditions, such as the use of a base and a solvent.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a halogenated phenyl compound.
Sulfonylation: The sulfonyl group is added using a sulfonyl chloride reagent in the presence of a base.
Formation of the Propionamide Moiety: The final step involves the reaction of the intermediate compound with propionyl chloride to form the propionamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated equipment and controlled reaction conditions to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
N-((4-(3-Methyl-5-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogenated compounds and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
N-((4-(3-Methyl-5-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide has been investigated for its anticancer properties. Research indicates that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines. For instance, derivatives of sulfonamides have shown promising results in inhibiting cancer cell proliferation through mechanisms such as inducing apoptosis and disrupting cell cycle progression.
Case Studies and Findings
- Anticancer Studies : A study published in the Tropical Journal of Pharmaceutical Research highlighted the synthesis of propanamide derivatives that demonstrated anticancer activity with low IC50 values, indicating strong efficacy against cancer cells compared to standard treatments like doxorubicin . These findings suggest that this compound could be a candidate for further development as an anticancer agent.
Synthesis Methodologies
The synthesis of this compound typically involves several steps:
- Preparation of Isocyanate Derivatives : The initial step often includes the formation of isocyanate derivatives from appropriate aromatic amines.
- Sulfonamide Formation : The reaction of sulfonyl chlorides with amines leads to the formation of sulfonamides.
- Final Coupling Reaction : The final product is obtained through coupling reactions involving propionamide derivatives.
These synthetic pathways are crucial for obtaining high yields and purity of the desired compound, which is essential for subsequent biological evaluations.
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Isocyanate Formation | Aromatic amines, Isocyanates |
| 2 | Sulfonamide Formation | Sulfonyl chlorides, Amines |
| 3 | Coupling Reaction | Propionamide derivatives |
Pharmacological Evaluations
Pharmacological studies have demonstrated that this compound exhibits anti-inflammatory properties alongside its anticancer activity. This dual action makes it a potential candidate for treating conditions that require both pain relief and tumor inhibition.
Research Insights
Recent investigations into similar compounds have shown that they can effectively inhibit cyclooxygenase enzymes (COX), which are implicated in inflammation and cancer progression. The ability to modulate these pathways enhances the therapeutic potential of this compound in clinical settings.
Mechanism of Action
The mechanism of action of N-((4-(3-Methyl-5-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound is part of a broader class of sulfonamide- and isoxazole-containing molecules. Below is a detailed comparison with key analogs, focusing on structural features, pharmacological relevance, and synthesis challenges.
Table 1: Structural and Functional Comparison
Key Findings
Structural Impact on Pharmacological Activity: The target compound’s 3-methyl-5-phenylisoxazole moiety distinguishes it from Related Substance E (5-methyl-4-phenylisoxazole), which exhibits positional isomerism. This difference impacts COX-2 binding affinity, as parecoxib derivatives rely on precise isoxazole orientation for selectivity .
Synthesis and Purity Control :
- The target compound’s synthesis requires regioselective isoxazole formation, avoiding dimerization (a risk with Related Substance B ) .
- Related Substance E and the compound highlight the challenge of isolating positional isomers, necessitating advanced chromatographic techniques .
Commercial and Industrial Relevance :
- While the target compound is primarily a quality control marker for parecoxib sodium, the piperidinyl analog (CAS 61086-18-8) serves as a general pharmaceutical intermediate, underscoring divergent applications .
Biological Activity
N-((4-(3-Methyl-5-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide, also known by its CAS number 477594-28-8, is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 370.42 g/mol. The structure features a sulfonamide group linked to an isoxazole moiety, which is significant for its pharmacological properties.
The primary biological activity attributed to this compound relates to its role as a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins, which mediate pain and inflammation. Inhibition of COX-2 has been associated with reduced inflammation and pain relief.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit lipoxygenase and reduce lipid peroxidation, suggesting a protective effect against oxidative stress . The compound has been shown to inhibit carrageenan-induced paw edema in animal models, which is a standard test for anti-inflammatory activity .
Analgesic Effects
In addition to its anti-inflammatory properties, this compound has demonstrated analgesic effects in various models. Studies have reported that it effectively reduces nociception, indicating potential use in pain management . The compound's structural modifications have been explored to enhance its potency and selectivity against COX enzymes.
Research Findings and Case Studies
A series of studies have investigated the biological activity of related compounds within the oxazolone class, highlighting their diverse pharmacological profiles:
| Compound | Activity | IC50 (μM) | Reference |
|---|---|---|---|
| 4c | Lipoxygenase Inhibition | 41 | |
| 4a | Proteolysis Inhibition | 8–9.1 | |
| Parecoxib | COX-2 Inhibition | 0.1 |
These findings suggest that structural modifications can significantly impact biological activity, with specific attention given to the sulfonamide moiety's contribution to COX inhibition.
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound indicate good oral bioavailability and moderate permeability across biological membranes. However, safety assessments are crucial for determining the therapeutic window and potential side effects associated with prolonged use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
